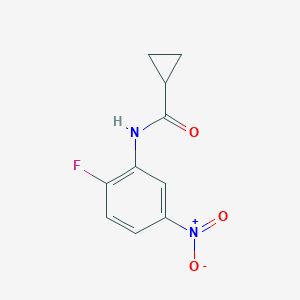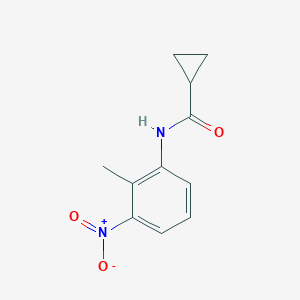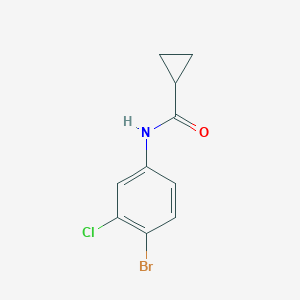![molecular formula C27H24N2O3S B322212 N-{4-[(3,5-dimethylanilino)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide](/img/structure/B322212.png)
N-{4-[(3,5-dimethylanilino)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(3,5-dimethylanilino)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide is a complex organic compound with a molecular formula of C27H24N2O3S. This compound is characterized by the presence of a biphenyl core, a sulfonamide group, and a carboxamide group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3,5-dimethylanilino)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient and tolerant of various functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(3,5-dimethylanilino)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{4-[(3,5-dimethylanilino)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(3,5-dimethylanilino)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the biphenyl core provides hydrophobic interactions, stabilizing the compound within the target site. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}-3-phenylacrylamide
- N-{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}-4-methylbenzenesulfonamide
Uniqueness
N-{4-[(3,5-dimethylanilino)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both sulfonamide and carboxamide groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C27H24N2O3S |
|---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-4-phenylbenzamide |
InChI |
InChI=1S/C27H24N2O3S/c1-19-16-20(2)18-25(17-19)29-33(31,32)26-14-12-24(13-15-26)28-27(30)23-10-8-22(9-11-23)21-6-4-3-5-7-21/h3-18,29H,1-2H3,(H,28,30) |
InChI Key |
PKQNMILKPFMJST-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-nitro-N-{4-[(4-methoxyanilino)sulfonyl]phenyl}benzamide](/img/structure/B322129.png)
![2-bromo-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide](/img/structure/B322130.png)
![2,2,2-trifluoro-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B322131.png)



![N-{4-[acetyl(methyl)amino]phenyl}cyclopropanecarboxamide](/img/structure/B322142.png)
![N-{4'-[(cyclohexylcarbonyl)amino][1,1'-biphenyl]-4-yl}cyclohexanecarboxamide](/img/structure/B322144.png)
![N-{2-[(cyclopropylcarbonyl)amino]cyclohexyl}cyclopropanecarboxamide](/img/structure/B322145.png)
![N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B322146.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B322147.png)
![2-[(1-bromonaphthalen-2-yl)oxy]-N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B322153.png)
![N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B322154.png)
![N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B322155.png)
